molecular formula C24H24ClN3O5S2 B4067578 N-(2-chlorobenzyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

N-(2-chlorobenzyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

Cat. No. B4067578
M. Wt: 534.0 g/mol
InChI Key: NSHXBAZYFWQTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as CBP-1 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Catalytic and Enantioselective Applications

Piperazine derivatives have been studied for their catalytic properties, particularly in reactions requiring high enantioselectivity. One study highlights the use of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The arene sulfonyl group on N4 was critical for achieving high enantioselectivity, yielding high isolated yields and enantioselectivities for a broad range of substrates, including aromatic and aliphatic ketimines (Wang et al., 2006).

Antifungal and Antibacterial Properties

Compounds containing piperazine and arylsulfonyl moieties have been synthesized and evaluated for their antifungal and antibacterial activities. Certain compounds exhibited favorable herbicidal activities against dicotyledonous plants and excellent antifungal activities, surpassing the efficacy of commercial fungicides at specific concentrations. This research indicates the potential for designing piperazine-containing compounds with comprehensive biological activities in various chemistry areas (Wang et al., 2016).

Pharmacological Applications

The synthesis and bioactivity of bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors have been documented. These studies provide a foundation for the development of new therapeutic agents leveraging the structural features of piperazine compounds (Romero et al., 1994).

Material Science and Membrane Technology

Research into novel sulfonated thin-film composite nanofiltration membranes incorporating piperazine derivatives has shown improved water flux for the treatment of dye solutions. The introduction of sulfonic acid groups into the membrane structure plays a significant role in water permeation and dye rejection, highlighting the potential of piperazine derivatives in enhancing membrane filtration technologies (Liu et al., 2012).

properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]piperazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O5S2/c25-22-14-8-7-9-19(22)17-26-24(29)23-18-27(34(30,31)20-10-3-1-4-11-20)15-16-28(23)35(32,33)21-12-5-2-6-13-21/h1-14,23H,15-18H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHXBAZYFWQTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-bis(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]piperazine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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